molecular formula C26H28O11 B1682860 T-1095 CAS No. 209746-59-8

T-1095

Cat. No.: B1682860
CAS No.: 209746-59-8
M. Wt: 516.5 g/mol
InChI Key: BXNCIERBDJYIQT-PRDVQWLOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T-1095 is a synthetic compound that acts as an inhibitor of sodium-glucose cotransporters (SGLTs) and facilitative glucose transporter 2 (GLUT2). It is primarily used in research for its potential to treat type 2 diabetes by inhibiting renal glucose reabsorption, thereby promoting glucose excretion through urine .

Preparation Methods

T-1095 is synthesized from phlorizin, a natural compound known for its ability to inhibit sodium-glucose cotransporters. The synthetic route involves the conversion of phlorizin into a methyl carbonate prodrug, which is then absorbed into the circulation and rapidly converted in the liver to the active metabolite T-1095A . The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

T-1095 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: The compound can be reduced to its active form, T-1095A, in the liver.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of specific enzymes in the body.

Common reagents and conditions used in these reactions include enzymes such as cytochrome P450 for oxidation and reduction reactions. The major products formed from these reactions are the active metabolite T-1095A and other minor metabolites .

Scientific Research Applications

T-1095 has several scientific research applications, including:

Mechanism of Action

T-1095 exerts its effects by inhibiting sodium-glucose cotransporters (SGLTs) in the kidneys. This inhibition prevents the reabsorption of glucose from the renal tubules, leading to increased glucose excretion through urine. The compound is absorbed into the circulation via oral administration and is metabolized to the active form, T-1095A, in the liver. T-1095A then suppresses the activity of SGLTs, resulting in decreased blood glucose levels .

Comparison with Similar Compounds

T-1095 is compared with other similar compounds such as dapagliflozin, canagliflozin, and empagliflozin. These compounds also inhibit sodium-glucose cotransporter 2 (SGLT2) and are used in the treatment of type 2 diabetes. this compound is unique in its ability to inhibit both SGLT1 and SGLT2, whereas the other compounds primarily target SGLT2 . This dual inhibition makes this compound a promising candidate for further research and development.

Similar compounds include:

  • Dapagliflozin
  • Canagliflozin
  • Empagliflozin
  • Phlorizin (the natural compound from which this compound is derived)

This compound’s uniqueness lies in its dual inhibition of SGLT1 and SGLT2, providing a broader range of glucose-lowering effects compared to other SGLT2 inhibitors .

Biological Activity

T-1095 is a synthetic compound derived from phlorizin, specifically designed as an inhibitor of sodium-glucose cotransporters (SGLTs), particularly SGLT2. This compound has garnered attention for its potential therapeutic applications in managing diabetes mellitus, primarily through its effects on glucose metabolism and renal function.

This compound functions by inhibiting SGLT2, which is primarily expressed in the kidneys and is responsible for glucose reabsorption from the renal tubules. By blocking this transporter, this compound promotes increased urinary glucose excretion, thereby lowering blood glucose levels. The compound is absorbed into circulation after oral administration and is metabolized to its active form, T-1095A, which exerts the primary pharmacological effects.

Efficacy in Diabetic Models

Research has demonstrated that this compound effectively reduces postprandial hyperglycemia in various diabetic animal models. Notably, studies involving streptozotocin (STZ)-induced diabetic rats and yellow KK mice have shown significant reductions in blood glucose levels and HbA1c after long-term administration of this compound. The compound also ameliorates associated metabolic abnormalities such as hyperinsulinemia and hypertriglyceridemia, along with reducing the development of microalbuminuria in these models .

Table 1: Summary of Efficacy Studies with this compound

Study TypeModelKey Findings
STZ-Induced Diabetic RatsLong-term treatmentReduced blood glucose and HbA1c levels
Yellow KK MiceLong-term treatmentAmelioration of hyperinsulinemia and triglycerides
Postprandial HyperglycemiaMeal load testsSuppressed hyperglycemia

Clinical Implications

The biological activity of this compound suggests its potential as an effective antidiabetic agent. Its mechanism of action aligns with the therapeutic goals for managing type 2 diabetes, particularly in patients who exhibit resistance to conventional therapies. The ability of this compound to induce glycosuria may offer a novel approach to glycemic control without the risk of hypoglycemia typically associated with insulin secretagogues.

Table 2: Comparison with Other SGLT2 Inhibitors

CompoundMechanismKey Outcomes in Trials
This compoundSGLT2 InhibitionReduced blood glucose, HbA1c
CanagliflozinSGLT2 InhibitionSignificant reduction in A1c levels
EmpagliflozinSGLT2 InhibitionCardiovascular risk reduction

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[2-[3-(1-benzofuran-5-yl)propanoyl]-3-hydroxy-5-methylphenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O11/c1-13-9-17(28)21(16(27)5-3-14-4-6-18-15(11-14)7-8-34-18)19(10-13)36-25-24(31)23(30)22(29)20(37-25)12-35-26(32)33-2/h4,6-11,20,22-25,28-31H,3,5,12H2,1-2H3/t20-,22-,23+,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNCIERBDJYIQT-PRDVQWLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC2C(C(C(C(O2)COC(=O)OC)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)OC)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209746-59-8
Record name T-1095
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209746598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name T-1095
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94E730CSAF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
T-1095
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
T-1095
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
T-1095
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
T-1095
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
T-1095
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
T-1095

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.